(S)-5-Azido-2-(Fmoc-amino)pentanoic acid (S)-5-Azido-2-(Fmoc-amino)pentanoic acid
Brand Name: Vulcanchem
CAS No.: 1097192-04-5
VCID: VC21539972
InChI: InChI=1S/C20H20N4O4/c21-24-22-11-5-10-18(19(25)26)23-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,23,27)(H,25,26)/t18-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=[N+]=[N-])C(=O)O
Molecular Formula: C20H20N4O4
Molecular Weight: 380,4 g/mole

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid

CAS No.: 1097192-04-5

Cat. No.: VC21539972

Molecular Formula: C20H20N4O4

Molecular Weight: 380,4 g/mole

* For research use only. Not for human or veterinary use.

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid - 1097192-04-5

Specification

CAS No. 1097192-04-5
Molecular Formula C20H20N4O4
Molecular Weight 380,4 g/mole
IUPAC Name (2S)-5-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C20H20N4O4/c21-24-22-11-5-10-18(19(25)26)23-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,23,27)(H,25,26)/t18-/m0/s1
Standard InChI Key TVPIDQLSARDIPX-SFHVURJKSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=[N+]=[N-])C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=[N+]=[N-])C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=[N+]=[N-])C(=O)O

Introduction

Chemical Structure and Properties

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid is characterized by its amino acid backbone with an azido functional group (-N3) at the terminal carbon and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group serves as a protective element that prevents unwanted reactions during peptide synthesis processes .

The compound exhibits specific stereochemistry, with the (S) configuration at the alpha carbon, which influences its biological activity and reactivity profiles. This specific spatial arrangement is critical for its interactions with other molecules in biological systems .

Chemical Identifiers and Properties

The following table summarizes the key chemical identifiers and properties of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid:

PropertyValue
Common Name(S)-5-Azido-2-(Fmoc-amino)pentanoic acid
SynonymsFmoc-5-azido-L-norvaline, Fmoc-L-δ-azidoornithine, Fmoc-Orn(N3)-OH
CAS Number1097192-04-5
Molecular FormulaC₂₀H₂₀N₄O₄
Molecular Weight380.40 g/mol
IUPAC Name(S)-5-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
MDL NumberMFCD11052921
InChI KeyTVPIDQLSARDIPX-SFHVURJKSA-N

Physical Properties

The physical characteristics of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid are important considerations for its handling and application in laboratory settings:

PropertyValue
Physical FormPowder
ColorNot specified in sources
Optical Rotation[α]/D 3.5±0.3°, c = 1 in ethyl acetate
Alternative Optical RotationD= -13.5 to -15.5° (C=1 in DMF)
SolubilitySoluble in DMF, ethyl acetate (specific values not provided)
Storage Temperature2-8°C
Purity≥97.0% (HPLC)

Structural Features and Reactivity

The structure of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid incorporates several key functional groups that contribute to its chemical behavior and applications:

Azido Group

The azido group (-N3) at the delta position (C-5) is a highly reactive functional group that enables click chemistry applications. This group participates in 1,3-dipolar cycloaddition reactions with terminal alkynes to form 1,2,3-triazoles under mild conditions . The azido group introduces a unique reactivity profile that distinguishes this compound from other amino acid derivatives.

Fmoc Protecting Group

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the alpha-amino function. This group is stable under acidic conditions but can be selectively removed under basic conditions (typically using piperidine), making it ideal for solid-phase peptide synthesis applications . The presence of the Fmoc group allows for controlled and selective chemical manipulations during complex synthesis protocols.

Carboxylic Acid Function

The carboxylic acid group at the alpha position is essential for peptide bond formation. In peptide synthesis, this group participates in amide bond formation with the amino group of another amino acid, enabling the stepwise construction of peptide chains .

Applications in Research and Development

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid finds applications across various scientific disciplines due to its unique structural features and reactivity profile:

Peptide Synthesis

The compound serves as a key building block in solid-phase peptide synthesis, particularly for the development of bioactive compounds and pharmaceuticals . Its Fmoc protection strategy allows for orthogonal protection schemes in complex peptide synthesis. The incorporation of the azido group into peptides enables subsequent modifications through click chemistry reactions.

Click Chemistry Applications

The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a prominent example of click chemistry. This reaction is characterized by high yields (>95% conversion and purity in most cases), mild conditions, and excellent regioselectivity . The reaction conditions (N-ethyldiisopropylamine and copper(I) iodide at 25°C) are compatible with various functional groups commonly found in peptides and proteins.

The following table summarizes key aspects of click chemistry applications:

FeatureDescription
Reaction TypeCopper-catalyzed azide-alkyne cycloaddition (CuAAC)
CatalystsCopper(I) iodide
BaseN-ethyldiisopropylamine
Temperature25°C (room temperature)
CompatibilityCompatible with Fmoc, tert-butyl, trityl, Boc, and Pmc protecting groups
Product1,2,3-triazole derivatives

Bioconjugation

The azido functionality allows for selective bioconjugation reactions, facilitating the attachment of biomolecules to surfaces or other molecules . This capability is essential in developing drug delivery systems, creating biofunctionalized materials, and designing molecular probes for biological imaging.

Medicinal Chemistry and Drug Development

Synthesis Approaches

The synthesis of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid typically involves modification of protected ornithine derivatives or direct preparation from appropriate amino alcohols:

Mitsunobu Reaction Approach

One reported synthetic approach involves the Mitsunobu reaction with hydrazoic acid (HN3) to convert Fmoc-protected amino alcohols to the corresponding Fmoc-protected amino azides . This approach has been applied to various Fmoc-protected amino alcohols, including:

  • Fmoc-Arg(Pmc)-ol

  • Fmoc-Asp(tBu)-ol

  • Fmoc-Gly-ol

  • Fmoc-Met-ol

  • Fmoc-Phe-ol

Compatibility with Peptide Synthesis

The synthesis conditions and the resulting compound are designed to be fully compatible with standard Fmoc solid-phase peptide synthesis protocols. Various functional groups commonly found in peptides (free amino groups, carboxylic acids, thioglycosides) and protecting groups (Fmoc, tert-butyl, trityl, Boc, and Pmc) remain stable under the conditions used for azide-alkyne cycloaddition reactions .

Safety ParameterClassification
Signal WordWarning
Hazard StatementsH315 - H319 - H335
Precautionary StatementsP302 + P352 - P305 + P351 + P338
Hazard CodesXi (Irritant)
Risk Statements36/37/38 (Irritating to eyes, respiratory system, and skin)
Target OrgansRespiratory system
WGK (Water hazard class)WGK 3 (highly hazardous to water)
Flash PointNot applicable
Package SizePrice Range (EUR)
100mg64.00 - 122.00
250mg79.00 - 243.00
1g151.00 - 597.00
5g498.00 - 794.00

These prices are compiled from multiple suppliers and should be considered approximate. Actual pricing may vary based on purity, supplier, geographical location, and market conditions.

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